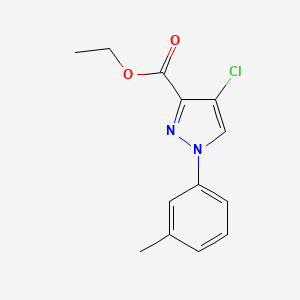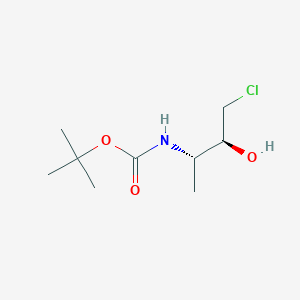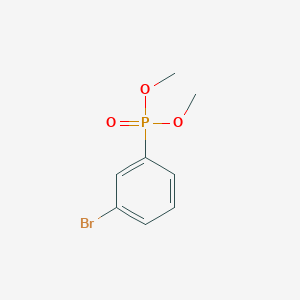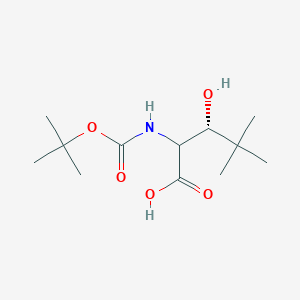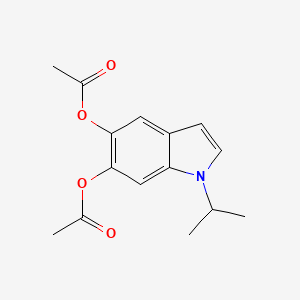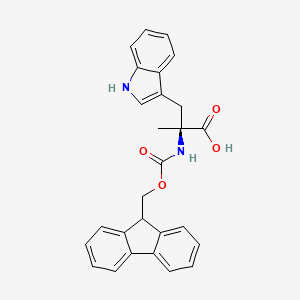
1H-Imidazole, 2,4-diiodo-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodo-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-4-nitro-1H-imidazole typically involves the nitration of an imidazole precursor followed by iodination. One common method starts with the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate to introduce iodine atoms at the 2 and 5 positions.
Industrial Production Methods: Industrial production of 2,5-diiodo-4-nitro-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diiodo-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted imidazoles.
Reduction Products: 2,5-diiodo-4-amino-1H-imidazole.
Oxidation Products: N-oxide derivatives of the imidazole ring.
Applications De Recherche Scientifique
2,5-Diiodo-4-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The presence of iodine and nitro groups can enhance the compound’s ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biochemical assays and drug discovery.
Mécanisme D'action
The mechanism of action of 2,5-diiodo-4-nitro-1H-imidazole in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial or anticancer effects. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
2,4,5-Triiodoimidazole: Similar in structure but with an additional iodine atom.
4-Nitroimidazole: Lacks the iodine atoms but retains the nitro group.
2-Iodo-4-nitroimidazole: Contains only one iodine atom.
Uniqueness: 2,5-Diiodo-4-nitro-1H-imidazole is unique due to the specific positioning of the iodine and nitro groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a multifunctional compound in various applications.
Propriétés
Numéro CAS |
19183-12-1 |
|---|---|
Formule moléculaire |
C3HI2N3O2 |
Poids moléculaire |
364.87 g/mol |
Nom IUPAC |
2,4-diiodo-5-nitro-1H-imidazole |
InChI |
InChI=1S/C3HI2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) |
Clé InChI |
AYXLLMDYGCNDPS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N1)I)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



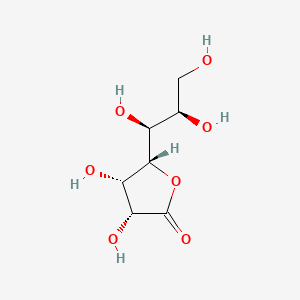
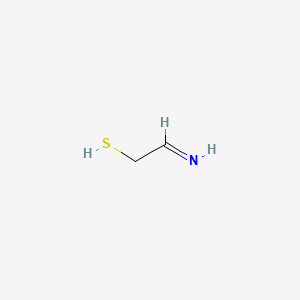
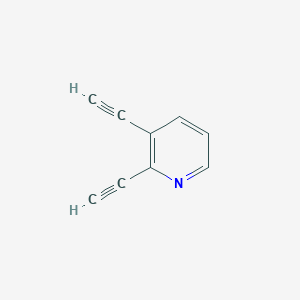
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
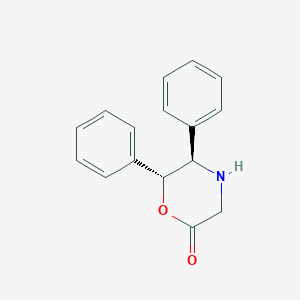
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
